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Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme

predominantly expressed in the liver.[1] It belongs to the NAD(P)H/NAD(P)+-dependent

oxidoreductase family, which is involved in various metabolic processes, including those

concerning steroid hormones, fatty acids, and retinol.[1][2] Recent human genetic studies have

identified a strong association between loss-of-function variants in the HSD17B13 gene and a

reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease

(NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3]

These findings have positioned HSD17B13 as a promising therapeutic target for the treatment

of chronic liver conditions.[4] This application note provides a detailed protocol for measuring

the enzymatic activity of HSD17B13 in liver lysates using a robust and sensitive luminescence-

based assay.

Principle of the Assay
HSD17B13 catalyzes the conversion of various substrates, with all-trans-retinol being a well-

characterized example.[3] The enzymatic reaction involves the oxidation of the substrate (e.g.,

retinol to retinaldehyde) coupled with the reduction of the cofactor nicotinamide adenine

dinucleotide (NAD+) to NADH.[5] The activity of HSD17B13 can be quantified by measuring the

rate of NADH production. This protocol utilizes a coupled-enzyme luminescent assay system

(e.g., NAD/NADH-Glo™ by Promega), where the NADH produced in the primary reaction
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serves as a substrate for a reductase, which in turn reduces a pro-luciferin substrate into

luciferin. The luciferase enzyme then uses this luciferin to generate a light signal that is directly

proportional to the amount of NADH produced and, therefore, to the HSD17B13 activity.[2][5][6]
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Protocol 1: Preparation of Liver Lysates
This protocol describes the preparation of enzymatically active lysates from fresh or frozen liver

tissue. All steps should be performed on ice or at 4°C to minimize protein degradation and loss

of activity.

Materials:

Liver tissue (fresh or frozen at -80°C)

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold Liver Lysis Buffer (see table below)

Protease Inhibitor Cocktail (added fresh to lysis buffer)

Dounce homogenizer or similar tissue homogenizer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.enanta.com/wp-content/uploads/2022/12/Characterization-of-Mouse-and-Human-HSD17B13-Structure-and-Activity.pdf
https://ouci.dntb.gov.ua/en/works/7qBDV2Q4/
https://www.enanta.com/wp-content/uploads/2022/12/Discovery-and-Characterization-of-Hydroxysteroid-17-B.pdf
https://www.benchchem.com/product/b12363218?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363218?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Refrigerated centrifuge

Microcentrifuge tubes

Procedure:

Weigh approximately 50-100 mg of frozen or fresh liver tissue.

Place the tissue in a petri dish on ice and wash briefly with ice-cold PBS to remove any

blood.[7]

Mince the tissue into small pieces using a clean scalpel.

Transfer the minced tissue into a pre-chilled Dounce homogenizer.

Add 10 volumes of ice-cold Liver Lysis Buffer containing freshly added protease inhibitors

(e.g., 500 µL for 50 mg of tissue).[7]

Homogenize the tissue with 15-20 strokes of the pestle, or until the tissue is completely

dissociated. Keep the homogenizer on ice throughout the process.

Transfer the homogenate to a pre-chilled microcentrifuge tube.

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[7][8]

Carefully collect the supernatant (this is the liver lysate) and transfer it to a new pre-chilled

tube. Avoid disturbing the pellet.

Determine the total protein concentration of the lysate using a standard protein assay (e.g.,

BCA or Bradford assay).

Aliquot the lysate and use it immediately for the activity assay or store at -80°C for future

use. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: HSD17B13 Enzymatic Activity Assay
This protocol uses a luminescence-based method to measure the NADH produced by

HSD17B13.
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Materials:

Prepared liver lysate

Assay Buffer (see table below)

NAD+ solution

All-trans-retinol substrate solution (dissolved in ethanol or DMSO)

Commercially available NAD/NADH detection kit (e.g., NAD/NADH-Glo™)

White, opaque 96- or 384-well assay plates

Luminometer

Procedure:

Prepare Reagents: Thaw all reagents and samples on ice. Prepare working solutions of

NAD+ and all-trans-retinol in Assay Buffer.

Reaction Setup: In a white, opaque multi-well plate, set up the reactions as follows. It is

recommended to run samples and controls in triplicate.

Sample Wells: Add liver lysate (e.g., 5-20 µg total protein), NAD+, and Assay Buffer.

Negative Control (No Substrate): Add liver lysate, NAD+, and Assay Buffer. Add the same

volume of vehicle (ethanol or DMSO) used for the substrate.

Negative Control (No Lysate): Add Assay Buffer, NAD+, and substrate.

Initiate Reaction: Add the all-trans-retinol solution to the "Sample Wells" and "No Lysate"

control wells to start the reaction. The final volume should be equal in all wells.

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may

need to be determined empirically to ensure the reaction is within the linear range.

NADH Detection:
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Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's

instructions.

Allow the assay plate to equilibrate to room temperature.

Add an equal volume of the detection reagent to each well.

Incubate for 60 minutes at room temperature, protected from light, to allow the

luminescent signal to develop and stabilize.[10]

Measure Luminescence: Read the luminescence on a plate-reading luminometer.

Data Analysis
Average the triplicate readings for each sample and control.

Subtract the average luminescence signal from the "No Substrate" control from the "Sample"

wells to determine the net signal generated by HSD17B13 activity.

Use an NADH standard curve, if included in the kit, to convert the net relative light units

(RLU) to the concentration of NADH produced (pmol).

Calculate the specific activity of HSD17B13 using the following formula:

Specific Activity (pmol/min/mg) = (pmol of NADH produced) / ([Protein concentration in mg] x

[Incubation time in min])

Summary of Quantitative Parameters
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Parameter
Recommended
Value/Composition

Notes

Liver Lysis Buffer

50 mM Tris-HCl (pH 7.4), 0.25

M Sucrose, 1 mM EDTA, 1x

Protease Inhibitor Cocktail

Sucrose helps maintain

organelle integrity.[8] Use non-

detergent buffer to preserve

enzyme activity.

Assay Buffer
40 mM Tris-HCl (pH 7.4),

0.01% BSA, 0.01% Tween-20

BSA and Tween-20 help to

stabilize the enzyme and

prevent nonspecific binding.[6]

Liver Lysate Conc.
5 - 20 µg total protein per

reaction

Optimal concentration should

be determined empirically to

ensure linearity.

Substrate Conc. 10 - 50 µM All-trans-retinol
Final concentration in the

reaction.[6]

Cofactor Conc. 100 - 500 µM NAD+

Ensure NAD+ is not limiting.

Concentration may depend on

the detection kit.[10]

Reaction Temperature 37°C

Reaction Time 30 - 60 minutes
Should be within the linear

range of the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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